

An In-Depth Technical Overview of N-propyl-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl-n-propyl-amine*

Cat. No.: *B15358245*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound commonly known as **Isoamyl-n-propyl-amine**, with a focus on its nomenclature and fundamental physicochemical properties. Due to the nature of this compound as a simple aliphatic amine, extensive biological data, such as detailed signaling pathways and standardized experimental protocols, are not readily available in consolidated literature. This guide, therefore, centralizes the existing chemical identity and property data.

Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.

The IUPAC name for the compound commonly referred to as **Isoamyl-n-propyl-amine** is 3-methyl-N-propylbutan-1-amine.^[1] This name is derived by identifying the longest carbon chain containing the amine group (butanamine), noting the methyl substituent at the third position of this chain, and indicating the propyl group attached to the nitrogen atom.

A variety of synonyms for this compound are also in use across different chemical databases and suppliers. Understanding these synonyms is essential for conducting thorough literature and database searches.

Nomenclature Type	Name
IUPAC Name	3-methyl-N-propylbutan-1-amine
Common Name	Isoamyl-n-propyl-amine
Synonym	(3-METHYLBUTYL)(PROPYL)AMINE
Synonym	1-butanamine, 3-methyl-N-propyl-

Chemical and Physical Properties

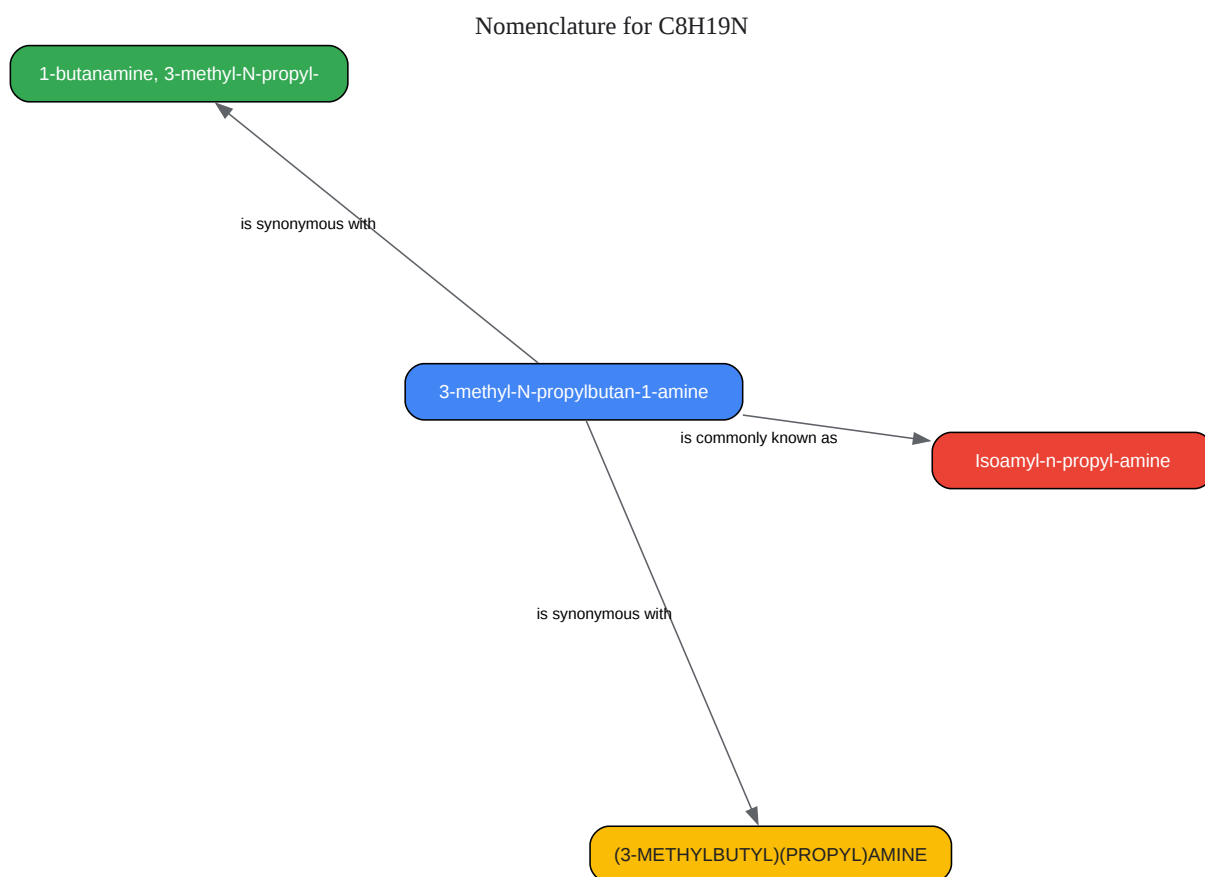
A summary of the key chemical and physical properties of 3-methyl-N-propylbutan-1-amine is presented below. This data is critical for applications in chemical synthesis, formulation, and experimental design.

Property	Value
Molecular Formula	C ₈ H ₁₉ N
Molecular Weight	129.2432 g/mol [2]
CAS Number	78579-58-5 [1]

Note: Further detailed physical properties such as boiling point, density, and solubility are not consistently reported across publicly available databases and would require experimental determination.

Structural and Relational Information

To clarify the relationship between the various names and the chemical structure, the following diagram is provided.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. isoamyl-n-propyl-amine [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Overview of N-propyl-3-methylbutan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15358245#isoamyl-n-propyl-amine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com